

A Technical Guide to Bupivacaine-d9: Commercial Availability, and Analytical Applications

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Compound of Interest

Compound Name: *Bupivacaine-d9*

Cat. No.: *B593371*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of the deuterated internal standard, **Bupivacaine-d9**. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical compound for analytical studies. This guide also details established experimental protocols for the quantification of bupivacaine in biological matrices using **Bupivacaine-d9** with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Introduction to Bupivacaine-d9

Bupivacaine is a widely used local anesthetic.^[1] **Bupivacaine-d9** is a stable, isotopically labeled version of bupivacaine, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to bupivacaine but has a higher molecular weight. This property makes **Bupivacaine-d9** an ideal internal standard for quantitative analysis of bupivacaine in complex biological samples by mass spectrometry. Its use improves the accuracy and precision of analytical methods by correcting for variations during sample preparation and analysis.

Commercial Suppliers and Availability

Bupivacaine-d9 and its hydrochloride salt are available from several commercial suppliers. The following tables summarize the available information on suppliers, catalog numbers, CAS numbers, molecular formulas, molecular weights, purities, and standard unit sizes. Please note that pricing information is often not publicly available and typically requires a direct inquiry with the supplier.

Table 1: Commercial Suppliers of **Bupivacaine-d9**

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Standard Unit Sizes
Cayman Chemical	16618	474668-57-0	C ₁₈ H ₁₉ D ₉ N ₂ O	297.5	≥99% deuterated forms (d ₁ -d ₉)	1 mg, 5 mg
Axios Research	AR-B02219	474668-57-0	C ₁₈ H ₁₉ D ₉ N ₂ O	297.49	Not specified	Inquiry required
Biorbyt	orb2299800	474668-57-0	C ₁₈ H ₁₉ D ₉ N ₂ O	297.48	Not specified	1 mg, 5 mg
Simson Pharma	Not specified	474668-57-0	Not specified	Not specified	High quality with CoA	Inquiry required
Veeprho	Not specified	474668-57-0	Not specified	Not specified	Not specified	Inquiry required
MedchemExpress	HY-B0405S	474668-57-0	C ₁₈ H ₁₉ D ₉ N ₂ O	297.48	Not specified	1 mg, 5 mg, 10 mg

Table 2: Commercial Suppliers of **Bupivacaine-d9** Hydrochloride

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Standard Unit Sizes
AA Blocks	AA009EQ9	1286973-34-9	C ₁₈ H ₂₀ ClD ₉ N ₂ O	333.94	Not specified	2.5 mg, 25 mg
Simson Pharma	Not specified	1286973-34-9	C ₁₈ H ₂₀ D ₉ ClN ₂ O	333.94	High quality with CoA	Inquiry required

Synthesis and Purification of Bupivacaine-d9

While a detailed, step-by-step synthesis protocol for **Bupivacaine-d9** is not readily available in the public domain, the synthesis of deuterated analogs of bupivacaine has been reported.[1] The general synthetic route for bupivacaine involves the reaction of 2,6-dimethylaniline with a derivative of pipercolic acid, followed by N-alkylation with a butyl group. For the synthesis of **Bupivacaine-d9**, a deuterated butyl bromide (bromo-n-butane-d9) would be used in the final N-alkylation step.

A patent for the synthesis of bupivacaine describes a multi-step process that can be adapted for the deuterated analog.[2] The process generally involves:

- Protection of the piperidine nitrogen: 2-piperidinecarboxylic acid is reacted with a protecting group.
- Condensation: The protected piperidine derivative is condensed with 2,6-dimethylaniline.
- Deprotection: The protecting group is removed from the piperidine nitrogen.
- N-Alkylation: The deprotected intermediate is reacted with bromo-n-butane-d9 to introduce the deuterated butyl group.
- Purification: The final product, **Bupivacaine-d9**, is purified, typically by crystallization, to achieve high purity.

The purification of the final compound is crucial to remove any unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds like **Bupivacaine-d9**.

Experimental Protocols for Bupivacaine Quantification

Bupivacaine-d9 is primarily used as an internal standard for the accurate quantification of bupivacaine in biological matrices such as plasma, serum, and tissue samples. Below are detailed methodologies for LC-MS and GC-MS analysis.

Quantification of Bupivacaine in Human Plasma using LC-MS/MS

This protocol is based on established methods for the analysis of bupivacaine in human plasma.^{[3][4]}

4.1.1. Sample Preparation

- To 200 μL of human plasma in a microcentrifuge tube, add 20 μL of **Bupivacaine-d9** internal standard solution (concentration to be optimized based on the expected range of bupivacaine concentrations).
- Add 400 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (typically 5-10 μL) into the LC-MS/MS system.

4.1.2. Liquid Chromatography Conditions

- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size) is commonly used.
- Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.
 - Gradient Program: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

4.1.3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Bupivacaine: m/z 289 \rightarrow 140
 - **Bupivacaine-d9**: m/z 298 \rightarrow 140
- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.



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LC-MS/MS workflow for bupivacaine quantification.

Quantification of Bupivacaine in Human Saliva using GC-MS

This protocol is adapted from a method for the simultaneous determination of lidocaine and bupivacaine in human saliva.[5]

4.2.1. Sample Preparation

- To 1 mL of saliva in a glass tube, add 100 µL of **Bupivacaine-d9** internal standard solution.
- Add 5 mL of chloroform and vortex for 1 minute. Discard the organic layer.
- Make the aqueous phase alkaline by adding carbonate buffer (pH 9.2).
- Add 5 mL of n-hexane and shake for 5 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of methanol.
- Inject 2 µL into the GC-MS system.

4.2.2. Gas Chromatography Conditions

- Column: A capillary column such as a ZB-5MS (15 m x 0.25 mm x 0.1 µm) is suitable.
- Carrier Gas: Helium.
- Injection Mode: Splitless.
- Injector Temperature: 210°C.
- Oven Temperature Program:

- Initial temperature: 90°C, hold for 1 minute.
- Ramp to 290°C at 35°C/min.
- Ramp to 310°C at 10°C/min, hold for 3 minutes.

4.2.3. Mass Spectrometry Conditions

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Detection Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
 - Bupivacaine: m/z 140 (quantification ion), other qualifying ions can be used for confirmation.
 - **Bupivacaine-d9**: m/z 140 (quantification ion, as the fragmentation pattern is similar to the non-deuterated form, but the retention time will be slightly different). A higher mass fragment ion specific to the deuterated butyl group could also be monitored if present.



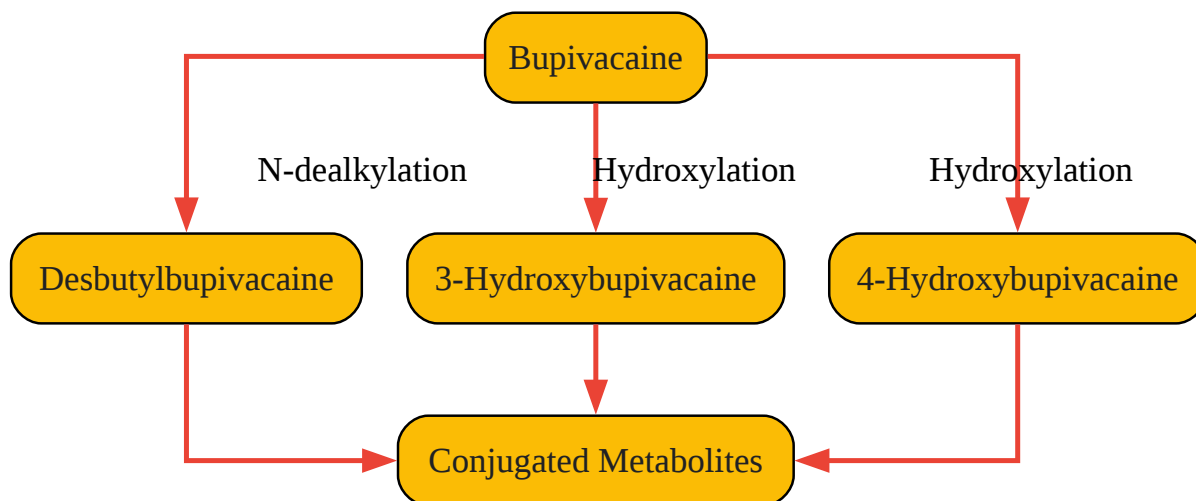
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GC-MS workflow for bupivacaine quantification.

Bupivacaine Signaling and Metabolism

Bupivacaine primarily exerts its anesthetic effect by blocking voltage-gated sodium channels in nerve fibers, which inhibits the initiation and propagation of nerve impulses. The metabolism of bupivacaine mainly occurs in the liver. The major metabolic pathways are N-dealkylation to

form desbutylbupivacaine and hydroxylation to form 3-hydroxybupivacaine and 4-hydroxybupivacaine.[6] These metabolites can then be further conjugated before excretion.



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Simplified metabolic pathway of bupivacaine.

Conclusion

Bupivacaine-d9 is an essential tool for researchers and drug development professionals engaged in the quantitative analysis of bupivacaine. This guide provides a comprehensive overview of its commercial availability and detailed methodologies for its application in LC-MS and GC-MS assays. The use of **Bupivacaine-d9** as an internal standard ensures the reliability and accuracy of analytical data, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Researchers are encouraged to contact the suppliers directly for the most up-to-date product information and pricing.

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